Methyl acetoacetate

Description

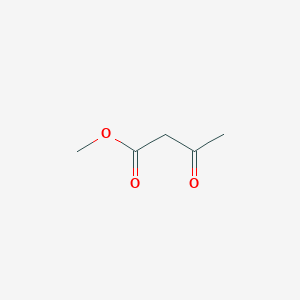

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQNANDWMGAFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Record name | METHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026716 | |

| Record name | Methyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl acetoacetate appears as a clear colorless liquid. Flash point 158 °F. Denser than water and slightly soluble in water. Vapors heavier than air., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | METHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl acetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylacetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYLACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

336 to 338 °F at 760 mmHg (USCG, 1999), 171.7 °C, 169.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylacetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYLACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

158 °F (USCG, 1999), 170 °F (77 °C) (open cup), 77 °C c.c. | |

| Record name | METHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in 2 parts water; miscible with alcohol and ether, SOLUBILITY IN WATER: 38 G/100 ML, 500.0 mg/mL, Solubility in water, g/100ml: 50 | |

| Record name | METHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylacetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYLACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.076 (USCG, 1999) - Denser than water; will sink, 1.0762 g/cu cm at 20 °C, Bulk density: 9 lb/gal at 20 °C, Relative density (water = 1): 1.08 | |

| Record name | METHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.0 (Air= 1), Relative vapor density (air = 1): 4.0 | |

| Record name | METHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.89 [mmHg], 0.892 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 0.17 | |

| Record name | Methyl acetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

105-45-3 | |

| Record name | METHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW4I82QAX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylacetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYLACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-112 °F (USCG, 1999), -80 °C, -27 °C | |

| Record name | METHYL ACETOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ACETOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylacetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYLACETOACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Methyl Acetoacetate: a Multidisciplinary Research Perspective

Historical Context of Methyl Acetoacetate (B1235776) in Organic Synthesis

The history of methyl acetoacetate is intrinsically linked to the development of condensation reactions in organic chemistry. Its synthesis is a classic example of a Claisen condensation, a carbon-carbon bond-forming reaction discovered by German chemist Ludwig Claisen in 1887. geeksforgeeks.orgwikipedia.org This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. geeksforgeeks.orgucla.edu The base-promoted condensation of methyl acetate (B1210297), for instance, yields this compound. ucla.edu

The significance of this reaction and its products, like this compound, was further highlighted by the Hantzsch dihydropyridine (B1217469) synthesis, discovered in 1882. thieme-connect.com This multicomponent reaction, which utilizes a β-keto ester such as this compound, an aldehyde, and ammonia (B1221849) or ammonium (B1175870) acetate, is fundamental in the synthesis of various dihydropyridine derivatives. thieme-connect.comresearchgate.net These historical developments established this compound as a key reagent in organic synthesis, paving the way for its widespread use in creating complex molecular structures. thieme-connect.com

Significance of this compound as a Building Block in Advanced Chemical Research

This compound's utility as a building block stems from its reactive nature, containing both an ester and a keto group, as well as a reactive α-hydrogen. atamanchemicals.comleapchem.com This functionality allows it to participate in a variety of chemical reactions, making it a valuable precursor for a diverse range of compounds. chemimpex.com

In the pharmaceutical industry , this compound is a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). leapchem.commarkwideresearch.com It is used in the production of anti-inflammatory drugs, analgesics, antimalarial agents, and antivirals. leapchem.comverypharm.comdatavagyanik.com For example, it serves as a starting material for synthesizing pyridine (B92270) derivatives, which are important in creating drugs with anti-cancer and anti-inflammatory properties. leapchem.comfengchengroup.com The compound is also a key component in the synthesis of vitamins A and B. qddyes.com

The agrochemical sector also relies heavily on this compound for the production of various pesticides, herbicides, and fungicides. datavagyanik.comstarskychemical.com It is a precursor for insecticides like diazinon (B1670403) and rodenticides such as warfarin. starskychemical.com The growing global demand for effective crop protection agents has, in turn, fueled the demand for this compound. datavagyanik.com

Furthermore, this compound is a key intermediate in the manufacturing of pigments and dyes . chemimpex.comstarskychemical.com Its ability to participate in reactions that form cyclic compounds makes it suitable for creating a variety of colorants used in textiles and plastics. leapchem.com

Beyond these primary applications, this compound is also utilized in the production of polymers and resins, where it can enhance properties like durability and thermal resistance. leapchem.com Its versatility is further demonstrated in its use as a solvent and in the flavor and fragrance industry. starskychemical.comcamachem.com

The following table summarizes some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C5H8O3 wikipedia.org |

| Molar Mass | 116.116 g·mol−1 wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Odor | Fruity wikipedia.org |

| Boiling Point | 169-171 °C chemimpex.com |

| Density | 1.076 g/cm3 wikipedia.org |

| Solubility in water | 460 g/L (20 °C) qddyes.com |

This compound's reactivity allows it to be a starting material for a variety of important chemical structures. The table below provides examples of compound classes synthesized using this compound.

| Compound Class | Synthetic Application |

| Dihydropyrimidinones | Formed through the Biginelli reaction. atamanchemicals.comsanjaychemindia.com |

| Pyrazole (B372694) derivatives | Synthesis of cyclic compounds. atamanchemicals.comsanjaychemindia.com |

| Pyrimidine (B1678525) derivatives | Synthesis of cyclic compounds. atamanchemicals.comsanjaychemindia.com |

| Coumarin (B35378) derivatives | Synthesis of cyclic compounds. atamanchemicals.comsanjaychemindia.com |

| 1,5-Benzodiazepines | Synthesized through a one-pot, three-component reaction. researchgate.netthieme-connect.com |

| Piperidines | Prepared from the combination of aromatic aldehydes, amines, and this compound. researchgate.netthieme-connect.com |

Synthesis and Mechanistic Investigations of Methyl Acetoacetate

Conventional Synthetic Pathways for Methyl Acetoacetate (B1235776)

Several well-established methods are employed for the industrial production of methyl acetoacetate. These pathways, while effective, often present challenges related to reaction conditions and raw material sourcing.

Esterification of Acetic Acid with Methanol (B129727) in the Presence of Acid Catalysts

A common method for synthesizing this compound is through the Fischer esterification of acetic acid with methanol. atamanchemicals.comukzn.ac.za This reaction is typically catalyzed by a strong acid, such as sulfuric acid. atamanchemicals.com The mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. libretexts.orgchemguide.co.uk The reaction is reversible, and to favor the formation of the ester, the water produced is often removed as the reaction proceeds. chemguide.co.uk

The reaction rate is influenced by factors such as temperature and catalyst concentration. austinpublishinggroup.com Studies have explored various solid acid catalysts, like tungstated zirconia and ion-exchange resins (e.g., Amberlyst-15, Indion-190), to facilitate the esterification process. austinpublishinggroup.comcapes.gov.bracs.org The use of solid catalysts can simplify product purification and catalyst recovery. The reaction mechanism on these solid catalysts is often described by models such as the Eley-Rideal or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, where the reaction occurs between an adsorbed reactant and a reactant in the bulk phase or between two adsorbed reactants, respectively. capes.gov.bracs.org

| Catalyst | Temperature (°C) | Reaction Phase | Key Findings |

| Sulfuric Acid | Varies | Liquid | Standard, effective catalyst for Fischer esterification. atamanchemicals.comukzn.ac.za |

| Tungstated Zirconia | 21-140 | Liquid & Gas | Reaction mechanism can be described by a single-site (Eley-Rideal) model. capes.gov.br |

| Ion-Exchange Resins | 50-80 | Liquid | Indion-190 showed better performance than Amberlyst-16wet. austinpublishinggroup.com |

Diketene (B1670635) and Methanol Esterification with Acid Catalysis

The reaction of diketene with methanol is a primary industrial route for producing this compound. google.comchembk.com This process is also typically catalyzed by an acid, such as concentrated sulfuric acid. google.comchembk.compatsnap.com The reaction involves the ring-opening of the diketene molecule by methanol.

Innovations in this method include the use of novel catalyst systems to improve efficiency and reduce energy consumption. For instance, a composite catalyst system using triethylenediamine initially, followed by concentrated sulfuric acid, has been shown to allow for the direct dropwise addition of diketene without preheating the methanol, leading to energy savings. patsnap.comgoogle.com Another approach utilizes n-butylamine nitrate, an ionic liquid catalyst, which has demonstrated high yields (up to 98%) and purity levels exceeding 99%. evitachem.com

| Catalyst System | Key Features | Reported Yield |

| Concentrated Sulfuric Acid | Traditional catalyst. google.compatsnap.com | ~96.84% |

| Triethylenediamine and Sulfuric Acid | Allows for lower reaction temperature, reducing energy consumption. patsnap.comgoogle.com | >97% crude ester content |

| n-Butylamine Nitrate (Ionic Liquid) | High yield and purity. evitachem.comgoogle.com | 98.7% |

Carbonylation of Methanol (Industrial Byproduct)

This compound can be obtained as a byproduct in the industrial carbonylation of methanol to produce acetic acid. atamanchemicals.com This process, often referred to as the Monsanto or Cativa process, involves the reaction of methanol with carbon monoxide in the presence of a rhodium or iridium catalyst and a halide promoter, typically methyl iodide. su.edu.pkgoogle.com While the primary product is acetic acid, the reaction conditions can be adjusted to favor the formation of other products, including methyl acetate (B1210297), which can be a precursor to this compound. su.edu.pkrsc.org

Methoxycarbonylation of Acetone (B3395972) with Dimethyl Carbonate

A more recent and greener synthetic route involves the methoxycarbonylation of acetone with dimethyl carbonate (DMC). evitachem.comprocurementresource.comprocurementresource.com This method is considered more environmentally friendly as it utilizes DMC, a non-toxic reagent. The reaction is typically carried out using solid base catalysts, such as magnesium oxide (MgO) or alkali-promoted MgO. lookchem.comchemicalpapers.com Potassium has been identified as a particularly effective promoter for MgO catalysts, enhancing the yield of this compound. lookchem.comchemicalpapers.com The proposed reaction mechanism involves the abstraction of an α-hydrogen from acetone by the basic sites on the catalyst. chemicalpapers.com

| Catalyst | Promoter | Key Findings |

| MgO | None | Base catalyst for the reaction. lookchem.comchemicalpapers.com |

| K/MgO | Potassium | Found to be the most effective promoter among alkali metals. lookchem.comchemicalpapers.com |

| Li, Na, Cs/MgO | Lithium, Sodium, Cesium | Also act as promoters, but less effective than potassium. lookchem.comchemicalpapers.com |

Advanced and Sustainable Synthetic Methodologies

In line with the principles of green chemistry, research has focused on developing more sustainable and efficient methods for synthesizing this compound.

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. goflow.atwipo.int The synthesis of this compound from diketene and methanol has been successfully demonstrated in helical continuous-flow microreactors. researchgate.net This approach, using a catalyst system of triethylamine (B128534) and p-toluenesulfonic acid, achieved yields and selectivity exceeding 97%. researchgate.net

Helical Continuous-Flow Microreactors in Esterification

The synthesis of this compound (MAA) from diketene and methanol has been significantly advanced through the use of helical continuous-flow microreactors. researchgate.net This technology leverages the high surface-to-volume ratio inherent in microreactors, which facilitates superior heat and mass transfer, allowing for precise control over reaction conditions and effective mixing. researchgate.netmdpi.com

In a notable study, the esterification was conducted in a helical microreactor using triethylamine and 4-methylbenzenesulfonic acid (TsOH) as catalysts in a solvent-free process. researchgate.net Researchers investigated the impact of various parameters, including the molar ratios of reactants and catalysts, reaction temperature, and residence time. researchgate.net The optimized conditions led to an impressive yield and selectivity for MAA, both exceeding 97%, with a remarkably short residence time of just 120 seconds. researchgate.net This rapid and efficient synthesis demonstrates the potential of continuous-flow microreactors for process intensification in the production of β-keto esters. researchgate.netmdpi.com A kinetic model for this esterification reaction within the helical reactor was also successfully established. researchgate.net The advantages of microreactors, such as enhanced reaction rates, improved yields, and reduced catalyst consumption, make them a powerful tool for modern chemical synthesis. mdpi.com

Table 1: Optimized Conditions for this compound Synthesis in a Helical Continuous-Flow Microreactor

| Parameter | Optimal Value | Outcome | Reference |

|---|---|---|---|

| Catalysts | Triethylamine & TsOH | High catalytic activity | researchgate.net |

| Solvent | None (Solvent-free) | Green chemistry approach | researchgate.net |

| Residence Time | 120 seconds | Rapid conversion | researchgate.net |

| Yield | >97% | Highly efficient | researchgate.net |

| Selectivity | >97% | High product purity | researchgate.net |

Green Purification Methods with Inline Liquid-Liquid Extraction and Membrane Separation

A greener continuous flow procedure has been established for the purification of methyl oximino acetoacetate, a derivative of MAA, which showcases advanced purification techniques applicable to this class of compounds. vapourtec.comresearchgate.net The methodology integrates inline liquid-liquid extraction within a microreactor, coupled with a continuous multistage phase separation platform utilizing membranes. vapourtec.combeilstein-journals.org

This innovative approach addresses the challenge of extracting the product from the reaction mixture, which often contains acids like acetic acid. vapourtec.com By implementing inline pH monitoring, the extraction performance is optimized, which minimizes the use of extraction solvents and reduces residual impurities in the final product. vapourtec.comresearchgate.net This method resulted in a very low process mass intensity (PMI) of 11.1, signifying a significant reduction in waste. vapourtec.com Furthermore, the effective removal of acidic residues eliminates the need for an additional, energy-intensive distillation step. vapourtec.comresearchgate.net Membrane-based separators, such as those from Zaiput Flow Technologies, are key to this process, offering a compact and efficient means of phase separation that can be integrated into continuous, modular processing systems. vapourtec.combeilstein-journals.org

Table 2: Advantages of Inline L-L Extraction and Membrane Separation

| Feature | Benefit | Reference |

|---|---|---|

| Inline pH Monitoring | Enables optimal extraction performance and minimizes solvent use. | vapourtec.com |

| Continuous Phase Separation | Eliminates the need for traditional, bulky separation equipment. | vapourtec.comresearchgate.net |

| Low Process Mass Intensity | Achieves a low PMI value of 11.1, indicating a highly efficient and green process. | vapourtec.com |

| Avoids Distillation | The efficient removal of impurities circumvents an energy-consuming purification step. | vapourtec.comresearchgate.net |

Enzymatic Synthesis and Biocatalytic Transformations

Lipase-Catalyzed Transesterification of Beta-Ketoesters

The transesterification of β-keto esters, such as this compound, is a valuable transformation in organic synthesis, and lipase-catalyzed methods offer a green and highly selective alternative to conventional chemical catalysis. rsc.orgtandfonline.com Various lipases have been employed for this purpose, with Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, being one of the most effective and widely studied biocatalysts. researchgate.netrsc.orgresearchgate.net

Lipase-catalyzed transesterification can be performed under mild, often solvent-free conditions, and the enzyme's selectivity allows for the transformation of β-keto esters in the presence of other ester types. rsc.orggoogle.com Research has shown that CAL-B can effectively catalyze the transesterification of this compound with a wide range of alcohols, including primary, secondary, allylic, and propargylic alcohols. rsc.org The reaction mechanism is believed to follow a Ping-Pong Bi-Bi model. researchgate.net Furthermore, the efficiency of this biocatalytic process can be significantly enhanced by microwave irradiation, which, in combination with solvent-free conditions, can lead to high yields (up to 96%) in less than two hours. tandfonline.comresearchgate.net The immobilized enzyme can often be recovered and reused multiple times without a significant loss of activity, adding to the economic and environmental benefits of the process. rsc.orgtandfonline.com

Table 3: Lipase Systems for Transesterification of this compound

| Lipase | Alcohol Substrate | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Novozym 435 (CAL-B) | n-Butanol | Toluene solvent | Found to be the most active among lipases screened. | rsc.orgresearchgate.net |

| Novozym 435 (CAL-B) | 2- and 3-Pentanol | Solvent-free, Microwave irradiation | High yields (up to 96%) in <2 hours; synergy between biocatalysis and microwaves. | tandfonline.comresearchgate.net |

| CAL-B (Immobilized) | Primary & Secondary Alcohols | Solvent-free | General and chemoselective route to various β-keto esters. | rsc.org |

Stereoselective Reduction of this compound using Engineered E. coli Whole Cells

The asymmetric synthesis of chiral β-hydroxy esters from β-keto esters is of great interest, and engineered whole-cell biocatalysts have emerged as a powerful tool for these transformations. nih.gov Specifically, the stereoselective reduction of this compound (MAA) to methyl-(R)-3-hydroxybutyrate ((R)-HBME), an anti-Prelog reduction product, has been achieved with exceptional selectivity and productivity using engineered Escherichia coli cells. nih.govrsc.org

These engineered E. coli strains are designed to overexpress two key enzymes: a carbonyl reductase (AcCR) from Acetobacter sp., which catalyzes the target reduction, and a glucose dehydrogenase (GDH) from Bacillus subtilis for the in-situ regeneration of the NADPH cofactor. nih.gov Under optimized conditions, this dual-enzyme system within the whole cell converts MAA to (R)-HBME with an enantiomeric excess (e.e.) of over 99.9% and a maximum yield of 85.3% in 10 hours. nih.govrsc.org By implementing a fed-batch strategy to control pH, a high space-time yield of approximately 265 g L⁻¹ d⁻¹ was achieved, overcoming previous limitations of low substrate concentrations. nih.govrsc.org To improve the catalyst's robustness for industrial applications, the engineered E. coli cells have been immobilized in materials like calcium alginate. nih.gov Immobilization enhances thermal, pH, and storage stability, and allows for repeated use, though it can introduce mass transfer limitations that slow the initial reaction rate. nih.gov

Table 4: Performance of Engineered E. coli in Stereoselective Reduction of MAA

| Biocatalyst System | Product | Enantiomeric Excess (e.e.) | Yield | Key Feature | Reference |

|---|---|---|---|---|---|

| Engineered E. coli (AcCR + GDH) | Methyl-(R)-3-hydroxybutyrate | >99.9% | 85.3% | Fed-batch strategy for high productivity. | nih.govrsc.org |

| Immobilized Engineered E. coli | Methyl-(R)-3-hydroxybutyrate | >99.9% | 92% (after 4h) | Enhanced stability and reusability. | nih.gov |

| Engineered E. coli (ADH + FDH) | Methyl-(R)-3-hydroxybutyrate | - | 100% | Cofactor regeneration via formate (B1220265) dehydrogenase. | researchgate.net |

Enzymatic Synthesis of Hybrid Molecules (e.g., Acetoacetate–Ursodeoxycholic Acid)

Biocatalysis provides a precise and selective method for creating complex hybrid molecules by functionalizing natural products. A prime example is the chemo-enzymatic synthesis of novel hybrids of acetoacetate and ursodeoxycholic acid (UDCA), a bile acid. mdpi.com These new conjugates are of interest as potential therapeutic agents and as versatile synthetic scaffolds. mdpi.commdpi.com

The synthesis strategy relies on the high regioselectivity of Candida antarctica lipase B (CAL-B). In one step, CAL-B promotes the transesterification of this compound with the hydroxyl groups of UDCA. mdpi.com This enzymatic reaction selectively acylates the 3α-hydroxyl group, yielding 3α-acetoacetoxy UDCA with an isolated yield of 60%. mdpi.com

To achieve different substitution patterns, a combined chemo-enzymatic approach was used. A thermal condensation reaction between this compound and UDCA first produces the 3α,7β-bis-acetoacetoxy UDCA adduct in 80% yield. mdpi.comsciprofiles.com Subsequently, this bis-adduct is treated again with CAL-B, which catalyzes a regioselective alcoholysis of the ester group at the 3α position, affording 7β-acetoacetoxy UDCA in 82% yield. mdpi.comsciprofiles.com The utility of these hybrids as building blocks was then demonstrated by using the 3α-acetoacetoxy UDCA derivative in a multicomponent Biginelli reaction to create a more complex dihydropyrimidinone-UDCA conjugate. mdpi.comresearchgate.net

Table 5: Chemo-Enzymatic Synthesis of Acetoacetate-UDCA Hybrids

| Product | Synthesis Method | Key Reagent/Catalyst | Yield | Reference |

|---|---|---|---|---|

| 3α-acetoacetoxy UDCA | Regioselective Transesterification | Candida antarctica lipase B (CAL-B) | 60% | mdpi.com |

| 3α,7β-bis-acetoacetoxy UDCA | Thermal Condensation | Heat | 80% | mdpi.comsciprofiles.com |

| 7β-acetoacetoxy UDCA | Regioselective Alcoholysis | Candida antarctica lipase B (CAL-B) | 82% | mdpi.comsciprofiles.com |

Catalytic Systems in this compound Synthesis and Reactions

A wide array of catalytic systems are employed for both the synthesis of this compound and its subsequent use in a variety of chemical reactions. The choice of catalyst is crucial for achieving high yield, selectivity, and efficiency.

For the synthesis of MAA, catalysts are used in processes like the esterification of diketene with methanol. In continuous-flow microreactors, a combination of triethylamine and 4-methylbenzenesulfonic acid has proven effective. researchgate.net Alternatively, amine-type ionic liquids have been developed as stable and reusable catalysts for this reaction. google.com Another synthetic route, the condensation of dimethyl carbonate with acetone, utilizes alkali-promoted MgO catalysts.

Once synthesized, this compound serves as a versatile C-H acidic building block, particularly in multicomponent reactions, due to its reactive methylene (B1212753) group. atamanchemicals.comthieme-connect.com Various catalytic systems facilitate these transformations:

Transesterification: A broad range of catalysts are used, including traditional homogeneous acids (HCl, H₂SO₄), heterogeneous solid acids (Mo-ZrO₂, Amberlyst-15), and magnetically separable nano-catalysts like CuFe₂O₄. researchgate.net

Multicomponent Reactions: Lewis acids and other acid catalysts are frequently used. For instance, the Biginelli reaction to form dihydropyrimidinones and the Hantzsch dihydropyridine (B1217469) synthesis both famously utilize β-keto esters like MAA. atamanchemicals.com Other examples include the synthesis of 1,5-benzodiazepines and β-acetamido carbonyl compounds. thieme-connect.com

Enantioselective Hydrogenation: The hydrogenation of MAA over a tartaric acid-modified nickel catalyst is a classic example of enantioselective heterogeneous catalysis. The addition of acetic acid to the reaction has been shown to specifically accelerate the reaction on the enantio-differentiating sites, thereby improving the catalyst's performance. oup.com

C-C Bond Formation: A catalyst derived from the acid hydrolysis of bovine tendons has been used for the solvent-free reaction between salicylaldehyde (B1680747) and this compound to produce coumarins and chromenes. researchgate.net

Table 6: Examples of Catalytic Systems in MAA Synthesis and Reactions

| Reaction | Catalyst System | Substrates | Product Class | Reference |

|---|---|---|---|---|

| Synthesis (Esterification) | Triethylamine & TsOH | Diketene, Methanol | This compound | researchgate.net |

| Synthesis (Condensation) | Alkali-promoted MgO | Dimethyl Carbonate, Acetone | This compound | |

| Transesterification | Nano CuFe₂O₄ | This compound, Alcohols | β-Keto Esters | researchgate.net |

| Hydrogenation | Tartaric Acid-Modified Nickel | This compound | Chiral Hydroxy Esters | oup.com |

| Multicomponent Reaction | Acid Catalyst | Aromatic Aldehydes, 1,2-phenylenediamine, MAA | 1,5-Benzodiazepines | thieme-connect.com |

| Knoevenagel Condensation | Bovine Tendon Hydrolysate | Salicylaldehyde, MAA | Coumarins, Chromenes | researchgate.net |

Role of Acid Catalysts in Esterification

The esterification of diketene with methanol is a primary route for the industrial production of this compound. This process is often catalyzed by acids. Another method involves the esterification of methanol with a ketene (B1206846) dimer in the presence of an ionic liquid catalyst, such as n-butylamine nitrate, which has demonstrated high yields of up to 98% and purity levels exceeding 99%. evitachem.com The typical procedure involves dissolving methanol with the catalyst, followed by the dropwise addition of the ketene dimer and subsequent distillation to purify the this compound. evitachem.com

Solid acid catalysts are also employed in the synthesis of coumarins via the Pechmann reaction, which involves the reaction of a phenol (B47542) with a β-keto ester like this compound. For instance, a sulfated CexZr1−xO2 composite solid acid catalyst has been shown to be effective for this reaction under solvent-free conditions. iitm.ac.in The reaction of 1,3-dihydroxybenzene with this compound using this catalyst occurs within 77 minutes. iitm.ac.in

Application of Solid Base Catalysts

Solid base catalysts are instrumental in the synthesis of this compound through the methoxycarbonylation of acetone with dimethyl carbonate. evitachem.com Catalysts such as magnesium oxide (MgO) or alkali-promoted MgO are typically used to improve the efficiency of this reaction. evitachem.com Potassium has been identified as an effective promoter, enhancing yields when used in small quantities. evitachem.com The reaction generally involves heating the mixture at temperatures between 180 and 300 degrees Celsius for 1 to 10 hours. evitachem.com

Furthermore, solid base catalysts have been utilized in the transesterification of this compound. Hybrid materials based on silica (B1680970) sol-gel have been shown to catalyze the transesterification of β-ketoesters. conicet.gov.ar When this compound is heated with 3-phenyl-1-propanol (B195566) in the presence of a specific silica-based catalyst (SHF) in toluene, the corresponding β-ketoester is obtained in high yield. conicet.gov.ar Gel-entrapped base catalysts (GEBCs) have also been developed for the condensation of salicylaldehydes with this compound to produce 3-acetylcoumarins. rsc.org

Transition Metal Catalysis

The asymmetric heterogeneous hydrogenation of this compound is a significant reaction for producing optically active methyl 3-hydroxybutyrate (B1226725), a valuable chiral building block. sigmaaldrich.comtaylorfrancis.com Transition metal catalysts, particularly those based on nickel and ruthenium, are widely studied for this purpose. sigmaaldrich.comtaylorfrancis.comsioc-journal.cnsioc-journal.cn Porous organic polymers (POPs) have emerged as a promising support for these catalysts. sioc-journal.cnscispace.com For instance, a chiral 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) functionalized POP, when complexed with ruthenium(II), acts as an efficient heterogeneous catalyst for the asymmetric hydrogenation of β-keto esters, demonstrating high activity and enantioselectivity. sioc-journal.cnscispace.com Similarly, knitting BINAP with aryl compounds using formaldehyde (B43269) dimethyl acetal (B89532) as a cross-linker has produced catalysts that show high activity and recyclability in the asymmetric hydrogenation of this compound. rsc.orgrsc.org

Tartaric acid-modified Raney nickel (TA-MRNi) is a well-established and industrially viable catalyst for the enantioselective hydrogenation of prochiral ketones like this compound. shokubai.orgdoi.org The addition of sodium bromide (NaBr) as a co-modifier often enhances the enantioselectivity. researchgate.netcapes.gov.br The modification of Raney nickel with (R,R)-tartaric acid and NaBr can lead to high optical yields of methyl 3-hydroxybutyrate. researchgate.net Studies have shown that the modification conditions, such as temperature, pressure, and pH, significantly influence the catalyst's performance. researchgate.netcapes.gov.br High enantiomeric excess (ee) of up to 92% has been achieved even at low hydrogen pressures (0.05-0.5 MPa). shokubai.org The presence of acetic acid in the reaction media can specifically accelerate the hydrogenation on the enantio-differentiating sites of the catalyst. oup.com

The effectiveness of these catalysts is also dependent on the support material. Ni/SiO2 catalysts modified with tartaric acid have been extensively studied. researchgate.netcdnsciencepub.com The interaction between the nickel particles and the silica support, as well as the nickel particle size, can influence the reaction rate and enantioselectivity. cdnsciencepub.com While the enantioselectivity appears to be independent of the metal particle size, the rate of hydrogenation is structure-sensitive. cdnsciencepub.com

Table 1: Enantioselective Hydrogenation of this compound (MAA) with Modified Nickel Catalysts

| Catalyst System | Modifier | Co-modifier | Pressure (MPa) | Temperature (K) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|---|

| Raney Nickel | (R,R)-Tartaric Acid | NaBr | 0.05-0.5 | 333 | 92 | shokubai.org |

| Raney Nickel | (R,R)-Tartaric Acid | NaBr | 9 | 373 | High | researchgate.net |

| Raney Nickel | (R,R)-Tartaric Acid | NaBr | 0.2 | 333 | 82 | akjournals.com |

| Raney Nickel | Disodium Tartrate / Tartaric Acid | NaBr | - | - | 84 | hud.ac.uk |

| Raney Nickel | (R,R)-Tartaric Acid | NaBr | - | - | 88 | researchgate.net |

Titanium tetrachloride (TiCl4) is a versatile promoter for various condensation reactions involving this compound. rsc.orgresearchgate.netnih.gov In the presence of a base like triethylamine (Et3N), TiCl4 facilitates the three-component condensation of this compound, isobutyraldehyde, and indole (B1671886). rsc.orgresearchgate.netnih.govresearchgate.net The reaction proceeds through three key steps, all promoted by titanium:

Formation of the titanium enolate of this compound. rsc.orgresearchgate.netnih.gov

Knoevenagel condensation of the enolate with the aldehyde. rsc.orgresearchgate.netnih.gov

Michael addition of indole to the resulting Knoevenagel adduct. rsc.orgresearchgate.netnih.gov

This methodology allows for the synthesis of polyfunctionalized indole derivatives. researchgate.net Titanium tetrachloride has also been used in the stereocontrolled synthesis of complex molecules, such as in the aldol (B89426) condensation of the bistrimethylsilyl enol ether of this compound with 2-benzyloxyhexanal. rsc.org Furthermore, nano-TiCl4/SiO2 has been developed as an efficient heterogeneous solid acid catalyst for the one-pot, five-component synthesis of highly functionalized tetrahydropyridines from anilines, aldehydes, and ethyl acetoacetate. ias.ac.in

Enzyme Catalysis (e.g., Lipases, Carbonyl Reductases, Glucose Dehydrogenase)

Enzymatic catalysis offers a green and highly selective alternative for reactions involving this compound.

Lipases: Lipases are widely used for the transesterification of this compound with various alcohols to produce other acetoacetate esters. researchgate.netresearchgate.netdntb.gov.ua Supported lipases, such as Novozym 435, have been found to be highly active for this transformation. researchgate.net The reaction kinetics often follow a ping-pong bi-bi mechanism. researchgate.net Lipase-catalyzed reactions can be carried out in non-aqueous media, under mild conditions, to synthesize important β-keto esters like n-butyl acetoacetate. researchgate.net Lipases have also been employed in the synthesis of partial acylglycerols of acetoacetate and in one-pot multicomponent reactions for the synthesis of isoxazole-5(4H)-ones. researchgate.nettandfonline.com

Carbonyl Reductases and Glucose Dehydrogenase: Carbonyl reductases are powerful biocatalysts for the asymmetric reduction of the keto group in this compound to produce chiral β-hydroxy esters. acs.orgnih.govplos.orgrsc.org A carbonyl reductase from Acetobacter sp. has been shown to catalyze the anti-Prelog reduction of this compound to methyl-(R)-3-hydroxybutyrate with excellent enantioselectivity (>99.9% ee) and high yield. nih.govplos.orgrsc.orgrsc.org

To overcome the need for expensive coenzymes like NADPH, these reductase systems are often coupled with a coenzyme regeneration system. nih.govrsc.orgnih.govresearchgate.net Glucose dehydrogenase (GDH) is frequently used for this purpose, oxidizing glucose to regenerate the NADPH consumed by the carbonyl reductase. nih.govrsc.orgnih.govmdpi.com Engineered E. coli cells co-expressing both a carbonyl reductase and a glucose dehydrogenase have been developed as efficient whole-cell biocatalysts for the production of (R)-methyl 3-hydroxybutyrate from this compound. nih.govrsc.orgnih.gov This system allows for high substrate concentrations and excellent product yields and enantioselectivities. nih.govrsc.org

Table 2: Enzymatic Reduction of this compound (MAA)

| Enzyme System | Product | Enantiomeric Excess (ee) (%) | Yield (%) | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Carbonyl Reductase (from Acetobacter sp.) & Glucose Dehydrogenase (from Bacillus subtilis) in engineered E. coli | (R)-Methyl 3-hydroxybutyrate | >99.9 | 85.3 | Whole-cell biocatalysis with in-situ coenzyme regeneration. | nih.govrsc.org |

| Reductase (from Bakers' Yeast) | (R)-Methyl 3-hydroxybutyrate | >98 | - | Purified enzyme, NADPH-dependent. | acs.org |

| Carbonyl Reductase (from Acetobacter sp.) | (R)-Methyl 3-hydroxybutyrate | >99 | 80.2 | Purified enzyme, anti-Prelog stereoselectivity. | plos.org |

Microwave-Assisted Catalysis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, and its application in processes involving this compound is noteworthy. This method often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating.

One prominent application is in the Pechmann condensation for the synthesis of coumarin (B35378) derivatives. For instance, 4-methyl coumarins have been synthesized by reacting ethyl acetoacetate with various phenols under microwave irradiation. rasayanjournal.co.inresearchgate.net In a particular study, the reaction of resorcinol (B1680541) and ethyl acetoacetate to produce 7-hydroxy-4-methyl coumarin was optimized. rasayanjournal.co.inresearchgate.net The use of Lewis acid catalysts like SnCl₂·2H₂O and AlCl₃ was explored, with SnCl₂·2H₂O proving effective. rasayanjournal.co.inresearchgate.net The optimal yield of 55.25% was achieved with a 1:1 molar ratio of resorcinol to ethyl acetoacetate, 10 mol% of SnCl₂·2H₂O, and a reaction time of 260 seconds under solvent-free conditions with 800W microwave irradiation. rasayanjournal.co.inresearchgate.net

| Reactants | Catalyst (mol%) | Solvent | Method | Time (s) | Yield (%) | Reference |

| Resorcinol, Ethyl Acetoacetate | SnCl₂·2H₂O (10) | None | Microwave (800W) | 260 | 55.25 | rasayanjournal.co.inresearchgate.net |

| Resorcinol, Ethyl Acetoacetate | AlCl₃ | None | Microwave | - | - | rasayanjournal.co.inresearchgate.net |

Another significant application of microwave assistance is in the transesterification of this compound . The enzymatic transesterification of this compound with various alcohols, catalyzed by immobilized lipases like Novozym 435, has shown a synergistic effect between the enzyme and microwave irradiation. researchgate.net This synergy enhances reaction rates, with microwave-assisted reactions showing a significant increase in conversion in the initial minutes compared to conventionally heated systems. researchgate.net For example, the lipase-catalyzed transesterification of this compound saw a 2.2 to 4.6-fold enhancement in enzyme activity under microwave irradiation. researchgate.net

Microwave irradiation has also been effectively used in multicomponent reactions to synthesize heterocyclic compounds. The synthesis of highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was achieved through a one-pot reaction of aminothiazole, an aldehyde, and ethyl acetoacetate under microwave irradiation without a catalyst. clockss.org This method proved to be rapid and efficient, yielding the desired products in excellent yields (85–93%). clockss.org Similarly, the Combes synthesis of 2-methyl-4-quinolinones from anilines and ethyl acetoacetate was significantly improved by using microwave irradiation (400W) in the presence of an acidic resin catalyst, NKC-9, under solvent-free conditions, drastically reducing the reaction time to 1.5 minutes. asianpubs.org

Furthermore, microwave-assisted synthesis has been employed in the Biginelli reaction for producing 3,4-dihydropyrimidin-2(1H)-ones. A mixture of an aldehyde, this compound, and urea (B33335) or thiourea (B124793) was irradiated in a microwave oven at 420W, leading to the efficient formation of the target compounds. rasayanjournal.co.in

Reaction Mechanism Elucidation

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Detailed Mechanistic Studies of Esterification Reactions

The esterification of diketene with methanol to produce this compound is a significant industrial process. arxada.comgoogle.com Mechanistic studies have revealed that this reaction can be catalyzed by different agents in various stages. google.com For instance, a process utilizing a composite catalyst involves adding triethylenediamine before the esterification reaction, followed by the addition of concentrated sulfuric acid after the initial reaction. google.com In another approach, the reaction is catalyzed by alkali-promoted MgO, where it is proposed that the reaction proceeds via the abstraction of an α-hydrogen from acetone by basic sites on the catalyst. researchgate.net

The transesterification of this compound with alcohols, particularly when catalyzed by enzymes under microwave irradiation, has been found to follow a Ping Pong Bi-Bi mechanism. researchgate.net This model, which involves the formation of a covalent enzyme-substrate intermediate, has been validated by the good agreement between theoretical predictions and experimental data. researchgate.net

Understanding Multicomponent Reaction Mechanisms

This compound is a key component in many multicomponent reactions (MCRs), and understanding their mechanisms is an active area of research. researchgate.net

The Biginelli reaction , which synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester like this compound, and urea, has been mechanistically scrutinized. wikipedia.orgfrontiersin.org While several pathways were initially proposed, extensive studies using NMR spectroscopy and computational methods have provided strong evidence for a mechanism involving an N-acyliminium ion intermediate. acs.orgnih.govsci-hub.se This key intermediate is formed from the acid-catalyzed condensation of the aldehyde and urea. acs.orgnih.gov The enol form of this compound then attacks this iminium ion, leading to an open-chain ureide which subsequently cyclizes to form the dihydropyrimidine (B8664642) product. acs.org There is no significant evidence to support an initial aldol condensation between the aldehyde and this compound as the primary pathway. acs.orgnih.gov

The Hantzsch dihydropyridine synthesis is another important MCR where this compound is a common reactant. wikipedia.orgasianpubs.org This reaction, producing 1,4-dihydropyridines, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). wikipedia.org Mechanistic studies suggest that the reaction can proceed through multiple pathways depending on the reactants and conditions. wikipedia.orgscispace.com One proposed mechanism involves the initial formation of an enamine from this compound and ammonia, and a Knoevenagel condensation product from the aldehyde and another molecule of this compound. scispace.comnih.gov These two intermediates then combine and cyclize to form the dihydropyridine ring. nih.gov

Mechanisms of Heterocyclic Ring Formation (e.g., Pyrazolinone Synthesis)

The synthesis of pyrazolones, a class of heterocyclic compounds with significant applications, often involves the reaction of this compound with hydrazine (B178648) derivatives. ias.ac.inpsu.edu The mechanism of this condensation has been investigated using techniques like 13C NMR spectroscopy. psu.edu

The reaction between a hydrazine and a β-ketoester like this compound typically proceeds via the initial attack of the least hindered nitrogen atom of the hydrazine on the keto-carbonyl group of the this compound. psu.edu This is followed by intramolecular cyclization with the elimination of an alcohol molecule to form the pyrazolone (B3327878) ring. ias.ac.in For example, in the reaction of phenylhydrazine (B124118) with ethyl acetoacetate, a phenylhydrazone intermediate is formed, which then undergoes thermal conversion to 1-phenyl-3-methyl-2-pyrazolin-5-one. psu.edu Similarly, the reaction with methyl hydrazine leads to the formation of 1,3-dimethyl-5-pyrazolone (B118827) through an intramolecular cyclization that liberates water. ias.ac.in

Enolate Formation and Reactivity in Condensation Reactions

The reactivity of this compound is largely governed by the acidity of its α-protons and the subsequent formation of an enolate ion. mlsu.ac.inbrahmanandcollege.org.in The methylene group flanked by two carbonyl groups is particularly acidic, and its deprotonation by a base leads to a resonance-stabilized enolate. mlsu.ac.inwikipedia.orgmasterorganicchemistry.com This enolate is a potent nucleophile and is central to many condensation reactions. wikipedia.orgucla.edu

In the Claisen condensation , which can be used to synthesize β-keto esters, an enolate attacks the carbonyl carbon of another ester molecule. mlsu.ac.inucla.edu The formation of this compound itself can be achieved through the base-promoted Claisen condensation of methyl acetate. ucla.edu

The Knoevenagel condensation is another key reaction where the enolate of this compound plays a crucial role. reddit.com In TiCl₄-promoted condensations, theoretical and experimental studies have shown that the reaction proceeds in three titanium-promoted steps: 1) formation of the titanium enolate of this compound, 2) a Knoevenagel condensation between this enolate and an aldehyde, and 3) a subsequent Michael addition if an appropriate acceptor is present. rsc.orgrsc.orgacs.org NMR studies have provided evidence for the formation of the titanium enolate, observing a significant shift in the α-carbon signal upon the addition of TiCl₄ and a base like triethylamine. rsc.org

Advanced Spectroscopic and Computational Characterization of Methyl Acetoacetate

Tautomerism and Conformational Analysis

The structural and energetic properties of methyl acetoacetate (B1235776) are significantly influenced by tautomerism and conformational flexibility. The molecule exists as an equilibrium mixture of diketo and enol tautomers, with the position of this equilibrium being highly sensitive to the physical state (gas, liquid, or solid) and the solvent environment.

Methyl acetoacetate (MAA) exhibits a pronounced difference in its tautomeric composition between the gas phase and condensed phases. In the gas phase, the enol form is the dominant species. Experimental studies, including gas electron diffraction (GED) and IR matrix spectroscopy, have shown that at 309 K, MAA vapor consists of approximately 80% enol and 20% diketo tautomer. acs.orgscispace.com Gas-phase ¹H NMR studies conducted between 377 and 417 K also confirm the presence of both tautomers, with the equilibrium favoring the enol form to a greater extent than in condensed phases. researchgate.netresearchgate.netdatapdf.com The relative enthalpy difference (ΔH°) between the enol and keto forms in the gas phase has been determined to be approximately -12.7 ± 2.5 kJ/mol, indicating the higher stability of the enol tautomer. nist.gov

In contrast, in the liquid state at room temperature, the equilibrium shifts dramatically towards the diketo form. researchgate.netpsu.edu ¹H and ¹³C NMR spectra of liquid MAA at ambient temperature indicate that it exists almost exclusively as the diketo tautomer. scispace.comresearchgate.net The preference for the diketo form in the liquid phase is attributed to intermolecular interactions. However, vibrational spectra of the liquid have been interpreted to suggest a minor contribution from the enol form. researchgate.netpsu.edu At elevated temperatures (423 K) in the liquid phase, a mixture of both tautomers is observed, though the diketo form still prevails. researchgate.netpsu.edu The solvent also plays a crucial role; polar solvents tend to stabilize the keto form, thus decreasing the proportion of the enol tautomer. semanticscholar.org

Table 1: Tautomeric Composition of this compound in Different Phases

| Phase | Temperature (K) | % Enol | % Diketo | Method |

|---|---|---|---|---|

| Gas | 309 | 80 (±7) | 20 (±7) | GED acs.orgresearchgate.net |

| Gas | 373-445 | Predominantly Enol | - | ¹H NMR datapdf.com |

| Liquid | Room Temp. | ~0 | ~100 | ¹H/¹³C NMR scispace.comresearchgate.net |

| Liquid | 423 | Minor | Prevailing | NMR researchgate.netpsu.edu |

Quantum chemical calculations have been extensively employed to investigate the relative stabilities of the tautomers and conformers of this compound. These theoretical studies have been crucial for interpreting experimental data and understanding the underlying energetic landscape of the molecule. Methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) have been widely used. acs.orgresearchgate.net

Computational results consistently predict the existence of one stable enol form, which features an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, forming a six-membered ring. acs.orgscispace.com For the diketo tautomer, calculations predict multiple stable conformers. acs.orgresearchgate.net

There is a notable difference in the predictive accuracy of various computational methods regarding the tautomeric equilibrium. Calculations using the B3LYP hybrid method (with basis sets like 6-31G** and 6-31++G) show excellent agreement with experimental findings, correctly predicting that the enol tautomer is the major form in the gas phase. acs.orgresearchgate.net In contrast, calculations at the MP2 level of theory (with 6-31G and 6-311G(2df) basis sets) incorrectly predict a strong preference for the diketo form, which contradicts experimental gas-phase data. acs.orgpsu.edu This discrepancy highlights that accurate prediction of the keto/enol equilibrium for β-dicarbonyl compounds may require more sophisticated methods than MP2. researchgate.net DFT calculations have also been used to explore the geometries of the most stable conformers of both the enol and diketo forms. scispace.comreading.ac.uk

Table 2: Comparison of Computational Methods for Gas-Phase Tautomer Prediction

| Method | Basis Set | Predicted Dominant Tautomer | Agreement with Experiment |

|---|---|---|---|

| B3LYP | 6-31G, 6-31++G | Enol | Good acs.orgresearchgate.net |

| MP2 | 6-31G**, 6-311G(2df) | Diketo | Poor acs.orgpsu.edu |